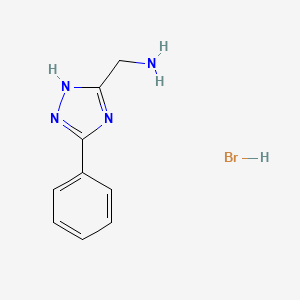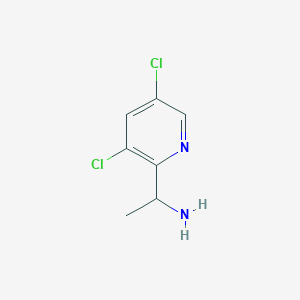![molecular formula C6H6N4O B12975183 [1,2,4]Triazolo[4,3-a]pyrazin-3-ylmethanol](/img/structure/B12975183.png)
[1,2,4]Triazolo[4,3-a]pyrazin-3-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,4]Triazolo[4,3-a]pyrazin-3-ylmethanol is a nitrogen-containing heterocyclic compound. It is part of a broader class of triazolopyrazine derivatives, which are known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol typically involves the cyclization of pyrazine derivatives. One common method includes the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives. This process is carried out under mild conditions, often using oxidizing agents like hydrogen peroxide or iodine in the presence of a base . Another approach involves the reaction of 2-hydrazinylpyrazine with various electrophiles, followed by cyclization to form the triazolopyrazine core .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial synthesis more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyrazin-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated pyrazine derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrazine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
Applications De Recherche Scientifique
[1,2,4]Triazolo[4,3-a]pyrazin-3-ylmethanol has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of kinases such as c-Met and VEGFR-2, which are involved in cancer cell proliferation and angiogenesis.
Antibacterial Agents: Some derivatives have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria.
Biological Studies: The compound is used in studies related to cell cycle regulation and apoptosis in cancer cells.
Material Science:
Mécanisme D'action
The mechanism of action of [1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol involves the inhibition of specific kinases. For instance, it inhibits c-Met and VEGFR-2 kinases by binding to their active sites, thereby blocking their activity. This inhibition leads to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival . Molecular docking studies have shown that the compound can form stable interactions with these kinases, which is crucial for its inhibitory activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol: This compound shares a similar core structure but differs in the saturation of the pyrazine ring.
3-(1H-1,2,4-Triazol-1-yl)propan-1-ol: Another triazole derivative with different substituents on the triazole ring.
Imidazo[1,2-a]pyrimidine: A structurally related compound with a different heterocyclic system.
Uniqueness
This compound is unique due to its specific inhibitory activity against c-Met and VEGFR-2 kinases, which are critical targets in cancer therapy. Its ability to form stable interactions with these kinases and its relatively low toxicity make it a promising candidate for further development in medicinal chemistry .
Propriétés
Formule moléculaire |
C6H6N4O |
|---|---|
Poids moléculaire |
150.14 g/mol |
Nom IUPAC |
[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol |
InChI |
InChI=1S/C6H6N4O/c11-4-6-9-8-5-3-7-1-2-10(5)6/h1-3,11H,4H2 |
Clé InChI |
TXFXMDYUEOOFPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=NN=C2CO)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


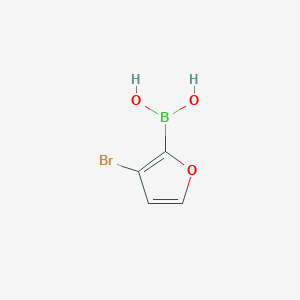
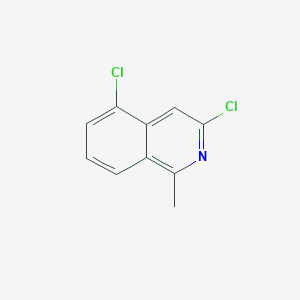
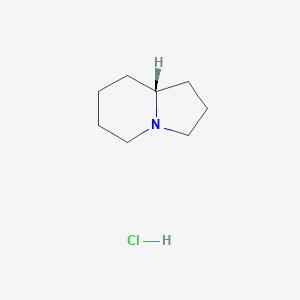

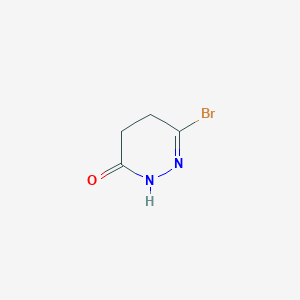


![tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B12975136.png)
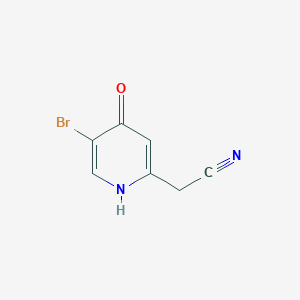
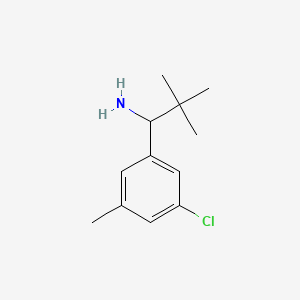
![4,6-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B12975152.png)

